N,3-Dimethylcyclobutanamine hydrochloride
Description
Properties
IUPAC Name |
N,3-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(4-5)7-2;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFCXUKUXTKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-Dimethylcyclobutanamine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure with two methyl groups attached to the nitrogen atom. This unique configuration may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that cyclobutane-containing compounds exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of this compound have not been extensively studied in isolation but can be inferred from related compounds.
Antimicrobial Activity
Cyclobutane derivatives have shown promising antimicrobial properties. For instance, studies on cyclobutane-functionalized fatty acids revealed significant inhibitory effects against various bacterial strains, including E. coli and Mycobacterium smegmatis . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
Cyclobutane alkaloids have been documented for their antitumor properties. Research on compounds derived from natural sources has identified over 60 biologically active cyclobutane-containing alkaloids with confirmed antitumor activity . These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of cyclobutane derivatives against E. coli in minimal media. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to control drugs, suggesting enhanced antibacterial potency under specific conditions . -
Case Study on Neurotrophic Factor Expression :
Research involving cyclobutane alkaloids demonstrated increased expression of nerve growth factor (NGF) mRNA in human astrocytoma cells when treated with certain derivatives. This suggests potential neuroprotective effects which could be relevant for therapeutic applications in neurodegenerative diseases .
Data Tables
The mechanisms through which this compound exerts its biological effects may include:
- Cell Membrane Disruption : Similar to other cyclobutane derivatives, it may disrupt bacterial cell membranes.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells.
- Neurotrophic Effects : Potential enhancement of neurotrophic factors could support neuronal health.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of N,3-Dimethylcyclobutanamine hydrochloride, highlighting differences in substituents and molecular properties:
Note: *Molecular weight for N,3-Dimethylcyclobutanamine HCl is inferred from structurally identical 3,3-Dimethylcyclobutanamine HCl .
Key Observations :
- Chlorine () raises reactivity, making it useful in alkylation reactions.
- Ring Strain : Cyclobutane derivatives (e.g., ) exhibit higher ring strain than linear amines (), affecting conformational flexibility and synthetic accessibility.
Physicochemical Properties
- Solubility : N,3-Dimethylcyclobutanamine HCl’s compact structure likely improves aqueous solubility compared to bulkier analogues like N-[3-(Benzyloxy)benzyl]-2-butanamine HCl (), which has a benzyloxy group reducing hydrophilicity.
- Melting Points : Cyclobutane derivatives generally exhibit higher melting points due to ring strain and close-packing crystal structures. For example, 3,3-Dimethylcyclobutanamine HCl may have a higher melting point than linear 3-Chloro-N,N-dimethylpropane-1-amine HCl .
Functional Differences :
- Pharmaceutical Use : Fluorinated and cyclobutane derivatives () are prioritized for targeted drug design due to their metabolic stability.
- Industrial Use : Chlorinated amines () are more common in polymer and surfactant industries.
Analytical Characterization
- HPLC Methods : RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is standard for purity analysis, as validated for amitriptyline HCl (). Retention times vary with hydrophobicity; e.g., difluoro derivatives () may elute earlier than chlorinated analogues.

- NMR Data : ¹H-NMR spectra for cyclobutane derivatives show distinct ring proton signals (δ 1.0–3.0 ppm), while methylene groups in linear amines () appear upfield .
Preparation Methods
Cyclobutane Ring Construction and Substitution Strategies
The synthesis of cyclobutane derivatives such as N,3-Dimethylcyclobutanamine hydrochloride typically begins with the formation of the cyclobutane ring, often via cycloaddition or ring-closing methods, followed by functional group modifications.
[2+2] Cycloaddition Approach :
A common method involves the thermal [2+2] cycloaddition between alkynes and ketenes to form cyclobutenones, which serve as versatile intermediates for further functionalization. For example, the reaction of 1-pentyne with ketene (generated in situ) yields dichlorocyclobutenone intermediates. These intermediates can be further elaborated to introduce substituents and amine groups while preserving the strained cyclobutane core.Enantioselective Functionalization of Cyclobutenones :
Enantioselective synthesis routes have been developed to access chiral 2,3-disubstituted cyclobutanones, which are structurally related to N,3-Dimethylcyclobutanamine. These involve sequential conjugate addition and cross-coupling reactions on cyclobutenone substrates, enabling precise installation of methyl and amino substituents.
Formation of the Hydrochloride Salt
The final step in the preparation involves converting the free amine into its hydrochloride salt for enhanced stability and crystallinity:
- Salt Formation :
Treatment of N,3-Dimethylcyclobutanamine with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) results in precipitation of the hydrochloride salt. This step is straightforward and typically yields a stable, isolable product.
Comparative Table of Preparation Steps and Conditions
Q & A
Q. What are the standard synthetic routes for preparing N,3-Dimethylcyclobutanamine hydrochloride, and how are intermediates characterized?
Methodological Answer: A common synthesis involves cyclization and subsequent HCl salt formation. For example, a reaction starting with a cyclobutanamine precursor is treated with methylating agents (e.g., methyl iodide) under basic conditions, followed by HCl addition in dioxane to form the hydrochloride salt . Key intermediates are characterized using (e.g., δ 9.00 ppm for amine protons, δ 2.54 ppm for methyl groups) and monitored for purity via HPLC or mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: in DMSO-d6 is critical for structural confirmation, with peaks corresponding to cyclobutane protons (δ 3.86–3.89 ppm) and methyl groups (δ 2.54 ppm) . Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or elemental analysis. For trace impurities, LC-MS with electrospray ionization is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity values across different synthesis protocols?
Methodological Answer: Discrepancies (e.g., 95% purity vs. 100% yield) often arise from variations in purification methods (e.g., recrystallization solvents) or analytical sensitivity. To reconcile
Q. What strategies optimize reaction conditions for scalable synthesis of this compound?
Methodological Answer: Use factorial design of experiments (DoE) to test variables:
- Temperature : Room temperature vs. controlled heating (40–60°C) to balance reaction rate and byproduct formation .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility but may require post-reaction solvent swaps for HCl salt precipitation .
- Catalysts : Screen Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
Methodological Answer: Conduct accelerated stability studies:
Q. What mechanistic insights can be gained from studying the cyclization step in this compound synthesis?
Methodological Answer: Employ isotopic labeling (e.g., -methyl groups) to track bond formation during cyclization. Computational modeling (DFT or MD simulations) can identify transition states and energetically favorable pathways . Validate hypotheses with kinetic studies (e.g., rate constants under varying pH) .
Methodological Considerations
- Synthetic Reproducibility : Always report solvent batch sources (e.g., dioxane purity) and drying protocols, as trace water can hinder HCl salt formation .
- Data Validation : Cross-reference NMR assignments with literature databases (e.g., PubChem ) to avoid misassignments.
- Safety : Use respiratory protection and gloves when handling HCl gas or concentrated solutions, per OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

